molecular formula C9H12N5Na2O3P B10827058 Benfosformin anhydrous CAS No. 35282-33-8

Benfosformin anhydrous

Cat. No.: B10827058
CAS No.: 35282-33-8
M. Wt: 315.18 g/mol
InChI Key: UGIKRUGJDZWFGR-UHFFFAOYSA-L
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Description

Benfosformin anhydrous, also known as JAV 852, is a phosphorylated biguanide derivative. It has been studied primarily for its potential hypoglycemic and antidiabetic properties. This compound is of interest due to its ability to lower blood glucose levels, making it a candidate for diabetes treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benfosformin anhydrous involves the phosphorylation of a biguanide structure. The general synthetic route includes the reaction of biguanide with a phosphorylating agent under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature is maintained to optimize the yield of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous processes. These methods would ensure the consistent quality and purity of the compound. The process would include steps such as purification, crystallization, and drying to obtain the anhydrous form of benfosformin .

Chemical Reactions Analysis

Types of Reactions

Benfosformin anhydrous can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a phosphorylated derivative with additional oxygen atoms, while reduction could result in a simpler biguanide structure .

Scientific Research Applications

Benfosformin anhydrous has been explored for various scientific research applications:

    Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of phosphorylated compounds.

    Biology: Studied for its effects on cellular metabolism and glucose uptake.

    Medicine: Investigated as a potential treatment for diabetes due to its hypoglycemic properties.

Mechanism of Action

The mechanism of action of benfosformin anhydrous involves its interaction with cellular pathways that regulate glucose metabolism. It is believed to enhance the activity of insulin receptors, thereby increasing glucose uptake by cells. This leads to a reduction in blood glucose levels. The molecular targets include enzymes involved in the phosphorylation and dephosphorylation of glucose, as well as transport proteins that facilitate glucose entry into cells .

Comparison with Similar Compounds

Similar Compounds

    Metformin: Another biguanide derivative used as a first-line treatment for type 2 diabetes.

    Phenformin: A biguanide that was withdrawn from the market due to its association with lactic acidosis.

    Buformin: Similar to phenformin, but with a slightly different chemical structure and risk profile.

Uniqueness of Benfosformin Anhydrous

This compound is unique due to its phosphorylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other biguanides. This structural difference could potentially result in a more favorable safety profile and efficacy in lowering blood glucose levels .

Properties

CAS No.

35282-33-8

Molecular Formula

C9H12N5Na2O3P

Molecular Weight

315.18 g/mol

IUPAC Name

disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine

InChI

InChI=1S/C9H14N5O3P.2Na/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;/q;2*+1/p-2

InChI Key

UGIKRUGJDZWFGR-UHFFFAOYSA-L

Isomeric SMILES

C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)([O-])[O-])/N.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.[Na+].[Na+]

Origin of Product

United States

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